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molecular formula C10H12ClNO2 B8662600 6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER

6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER

Cat. No. B8662600
M. Wt: 213.66 g/mol
InChI Key: MXLNPZNEHNXUTC-UHFFFAOYSA-N
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Patent
US07714004B2

Procedure details

Following the same procedure described for the preparation of ethyl(6-chloro-2-pyridinyl)acetate (Example 469) and starting from 6-chloro-2,3dimethylpyridine (0.35 g, 2.5 mmol), LDA (5.17 mmol), and diethyl carbonate (0.75 mL, 6.2 mmol) in THF (10 mL), the title compound was obtained (0.15 g, 29%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.42 (d, 1H), 7.15 (d, 1H), 4.18 (q, 2H), 3.84 (s, 2H), 2.29 (s, 3H), 1.27 (t, 3H); LC-MS: RT=2.30 min, (M+H)+ 214.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Name
Quantity
5.17 mmol
Type
reactant
Reaction Step Three
Quantity
0.75 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[N:7]=1)[CH3:2].Cl[C:15]1N=C(C)C(C)=CC=1.[Li+].CC([N-]C(C)C)C.C(=O)(OCC)OCC>C1COCC1>[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[C:11]([CH3:15])=[CH:10][CH:9]=[C:8]([Cl:12])[N:7]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC1=NC(=CC=C1)Cl)=O
Step Two
Name
Quantity
0.35 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C)C
Step Three
Name
Quantity
5.17 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Four
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=NC(=CC=C1C)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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